2,4-Dibutyl phenol
Description
2,4-Dibutylphenol (C₁₄H₂₂O) is a phenolic compound characterized by two butyl substituents at the 2- and 4-positions of the phenol ring. It is synthesized via alkylation of phenol with alkylating agents like methyl tert-butyl ether (MTBE) under catalytic conditions, achieving optimal yields at 140°C with a MTBE/phenol molar ratio of 2.0 . This compound is notable for its applications in antimicrobial research and organic synthesis. For instance, derivatives of 2,4-dibutylphenol have been identified in microbial metabolites, such as those from Streptomyces strains, where they contribute to antimicrobial activity against pathogens .
Properties
CAS No. |
2151-57-7 |
|---|---|
Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2,4-dibutylphenol |
InChI |
InChI=1S/C14H22O/c1-3-5-7-12-9-10-14(15)13(11-12)8-6-4-2/h9-11,15H,3-8H2,1-2H3 |
InChI Key |
KPZBEZVZFBDKCG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)O)CCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4-Dibutyl phenol can be synthesized through the alkylation of phenol with butyl halides in the presence of a catalyst. One common method involves the reaction of phenol with isobutylene in the presence of an acid catalyst at elevated temperatures (60-220°C, preferably 120-180°C) while stirring .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of phenol to the desired product while minimizing by-products.
Chemical Reactions Analysis
Reaction Conditions and Catalysts:
Key observations:
-
Isobutylene is often generated in situ from tert-butyl alcohol or methyl tert-butyl ether (MTBE) to simplify handling .
-
Higher temperatures (>120°C) and pressures (1–30 kg/cm²) improve reaction kinetics but require robust catalyst stability .
-
Acidic clays (e.g., attapulgite) are preferred for cost-effectiveness and reduced byproduct formation .
Derivatization into Antioxidants
2,4-DTBP serves as a precursor for high-performance antioxidants, such as tris(2,4-di-tert-butylphenyl)phosphite , through phosphorylation reactions.
Example Reaction:
-
Conditions : Conducted in non-polar solvents (e.g., toluene) with a base (e.g., pyridine) to neutralize HCl .
-
Application : The resulting phosphite stabilizes polymers against thermal and oxidative degradation .
Biochemical Interactions
2,4-DTBP exhibits endocrine-disrupting activity by binding to retinoid X receptor alpha (RXRα) , a nuclear receptor involved in adipogenesis and metabolic regulation.
Key Findings:
-
RXRα Activation : 2,4-DTBP activates RXRα at micromolar concentrations, promoting adipocyte differentiation in human mesenchymal stem cells .
-
Structural Basis : Crystallography reveals hydrophobic interactions between tert-butyl groups and RXRα’s ligand-binding domain, stabilizing the active conformation .
-
Specificity : Analogues like 2,6-DTBP show no activity, highlighting the importance of substitution patterns .
Reactivity with Oxidizing Agents and Bases
2,4-DTBP behaves as a weak organic acid (pKa ~9.88) and reacts with:
Nitric Acid:
-
Undergoes rapid nitration, forming nitro derivatives (e.g., 3-nitro-2,4-DTBP), which are thermally unstable and may explode upon heating .
Strong Bases:
Photodegradation:
-
UV exposure in aqueous systems leads to hydroxylation and cleavage of tert-butyl groups, forming less stable phenolic derivatives .
Microbial Metabolism:
Scientific Research Applications
2,4-Dibutyl phenol has several scientific research applications:
Chemistry: Used as an antioxidant to prevent oxidation in various chemical processes.
Biology: Studied for its potential antifungal and antioxidant properties.
Mechanism of Action
The mechanism by which 2,4-Dibutyl phenol exerts its effects involves its antioxidant properties. It neutralizes free radicals and reduces the production of reactive oxygen species, thereby preventing material degradation and disintegration . In biological systems, it activates retinoid X receptors (RXR) and peroxisome proliferator-activated receptors (PPAR), leading to various cellular responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key Compounds:
2,4-Di-tert-butylphenol (2,4-DTBP) Structure: tert-butyl groups at 2- and 4-positions. Properties: Exhibits higher thermal stability than linear alkylphenols due to steric hindrance from branched substituents. It is a major volatile organic compound (VOC) in Streptomyces strains, showing antifungal activity . Applications: Used in biofertilizers and biopesticides due to its dual role in plant growth promotion and pathogen inhibition .
2,4-Dimethylphenol (2,4-DMP) Structure: Methyl groups at 2- and 4-positions. Properties: Smaller substituents reduce hydrophobicity compared to 2,4-dibutylphenol. It induces oxidative stress in human erythrocytes by generating free radicals, with a potency intermediate between phenol and 2,4-dichlorophenol (2,4-DCP) .
2,4-Dichlorophenol (2,4-DCP) Structure: Chlorine atoms at 2- and 4-positions. Properties: Higher toxicity due to electron-withdrawing chloro groups, which enhance reactivity with biomolecules. It causes significant hemoglobin denaturation and protein carbonylation in erythrocytes .
Dibutyl Phthalate Structure: Ester with two butyl groups attached to a phthalic acid backbone. Properties: Unlike phenolic compounds, it lacks antimicrobial activity but shows strong binding affinity to proteins (e.g., binding energy: −6.8 kcal/mol to CbuqSNMP1b) .
Q & A
Basic Research Question
- Structural elucidation : Use FT-IR (O-H stretch at 3200–3600 cm⁻¹, tert-butyl C-H at 2960 cm⁻¹) and NMR (¹H NMR: δ 1.3 ppm for tert-butyl, δ 6.8–7.2 ppm for aromatic protons) .
- Quantitative analysis : Reverse-phase HPLC with UV detection (λ = 275 nm) or GC-MS (SIM mode, m/z 206 for molecular ion) .
- Trace detection : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <0.1 µg/L in environmental samples .
How can experimental design optimize degradation studies of 2,4-di-tert-butylphenol in environmental systems?
Advanced Research Question
Adopt multivariable approaches (e.g., Box-Behnken or central composite design) to assess factors like pH, temperature, and oxidant concentrations. For example:
- Fenton’s reagent : Optimize H₂O₂:Fe²⁺ ratios (5:1 to 10:1) and pH (2.5–3.5) to maximize hydroxyl radical generation. Monitor degradation kinetics via LC-MS/MS, identifying intermediates like quinones .
- Biodegradation : Use C. freundii strains in minimal salt media (MSM) with 2,4-di-tert-butylphenol as the sole carbon source. Track metabolic pathways via metabolite profiling (e.g., phthalate derivatives) .
What computational strategies predict the electronic and nonlinear optical (NLO) properties of 2,4-di-tert-butylphenol derivatives?
Advanced Research Question
- DFT calculations : Use B3LYP/6-311++G(d,p) to compute HOMO-LUMO gaps, polarizability (α), and hyperpolarizability (β). Substituents like nitro groups enhance NLO properties by altering electron density .
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate with experimental binding assays .
- Thermochemical analysis : Calculate Gibbs free energy of formation (ΔGf) via Gaussian09 to assess stability under varying temperatures .
How should researchers address inconsistencies in toxicity or environmental impact assessments of 2,4-di-tert-butylphenol?
Advanced Research Question
- Ecotoxicology : Perform dose-response assays (e.g., Daphnia magna LC50) under standardized OECD protocols. Control variables like dissolved organic carbon to improve reproducibility .
- Metabolite identification : Use high-resolution mass spectrometry (HRMS) to distinguish parent compounds from transformation products (e.g., sulfonated or hydroxylated derivatives) .
- Data normalization : Report toxicity endpoints (e.g., EC50) relative to reference compounds (e.g., phenol) to contextualize risk .
What are the challenges in modeling the phase behavior of 2,4-di-tert-butylphenol in mixed solvents?
Basic Research Question
- Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict miscibility. Polar solvents (e.g., methanol) show higher solubility due to H-bonding with phenolic -OH .
- Activity coefficients : Use UNIFAC models to estimate non-ideal behavior in binary mixtures (e.g., water/ethanol). Validate with vapor-liquid equilibrium (VLE) experiments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
